molecular formula C19H27N3O3 B6513913 2,4-dioxo-N,3-dipentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892263-10-4

2,4-dioxo-N,3-dipentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B6513913
CAS No.: 892263-10-4
M. Wt: 345.4 g/mol
InChI Key: CRGOLRJWIXQBET-UHFFFAOYSA-N
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Description

2,4-dioxo-N,3-dipentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic organic compound with the molecular formula C19H27N3O3 and a molecular weight of 345.43 g/mol. This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dioxo-N,3-dipentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Pentyl Groups: The N- and 3-positions are alkylated using pentyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Formation of the Carboxamide Group: The carboxamide group at the 7-position is introduced via amidation reactions using appropriate amines and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,4-dioxo-N,3-dipentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline core, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Hydroxy derivatives of the quinazoline core.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-dioxo-N,3-dipentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active quinazolines.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,4-dioxo-N,3-dipentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazoline core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound, known for its broad range of biological activities.

    4-Aminoquinazoline: Known for its use in anticancer drugs like gefitinib and erlotinib.

    2,4-Dioxoquinazoline: A simpler analog with similar core structure but lacking the dipentyl and carboxamide groups.

Uniqueness

2,4-dioxo-N,3-dipentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to the presence of both dipentyl groups and a carboxamide moiety, which can enhance its lipophilicity and binding affinity to biological targets. This structural uniqueness can lead to distinct pharmacokinetic and pharmacodynamic properties compared to other quinazoline derivatives.

Properties

IUPAC Name

2,4-dioxo-N,3-dipentyl-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-3-5-7-11-20-17(23)14-9-10-15-16(13-14)21-19(25)22(18(15)24)12-8-6-4-2/h9-10,13H,3-8,11-12H2,1-2H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGOLRJWIXQBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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